molecular formula C19H18N2O2 B2977878 2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide CAS No. 898425-49-5

2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide

Cat. No.: B2977878
CAS No.: 898425-49-5
M. Wt: 306.365
InChI Key: UATQXHTYDFAHFB-UHFFFAOYSA-N
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Description

2-methyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a useful research compound. Its molecular formula is C19H18N2O2 and its molecular weight is 306.365. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

  • Synthesis of Pyrroloquinoline Derivatives : A study outlined the reaction of anthranilamides with levulinic acids to synthesize tetrahydropyrroloquinazoline diones, showcasing a methodology that could be applicable for creating similar pyrroloquinoline derivatives (Yamato & Takeuchi, 1982).
  • Antibacterial Activity : Another research effort focused on the design and synthesis of novel pyrroloquinolinyl benzamides, which were evaluated for their antibacterial activity, hinting at potential pharmacological uses for structurally related compounds (Largani et al., 2017).
  • Fluorescent Anion Sensing : The development of bisquinolinium pyridine-2,6-dicarboxamide receptors for fluorescent anion sensing in water demonstrates the application of quinoline derivatives in analytical chemistry and sensor development (Dorazco‐González et al., 2014).

Pharmacological Implications and Material Science

  • Diuretic Properties : Research on a 1H-pyrroloquinoline carboxamide with strong diuretic properties presents potential therapeutic applications for hypertension management, illustrating the pharmacological relevance of compounds in this chemical class (Shishkina et al., 2018).
  • Catalysis and Sustainable Synthesis : A study on manganese PNP pincer complexes catalyzing the synthesis of quinolines and pyrimidines showcases the role of related structures in facilitating green and sustainable chemical reactions (Mastalir et al., 2016).

Properties

IUPAC Name

2-methyl-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O2/c1-12-4-2-3-5-16(12)19(23)20-15-10-13-6-7-17(22)21-9-8-14(11-15)18(13)21/h2-5,10-11H,6-9H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UATQXHTYDFAHFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC3=C4C(=C2)CCN4C(=O)CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.